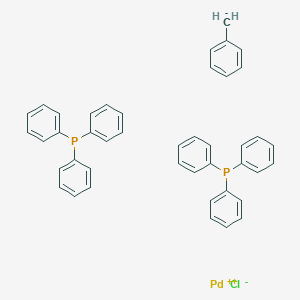
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride is a chemical compound with diverse applications in scientific research. It is known for its unique properties and versatility, making it valuable in various fields such as catalysis and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride can be synthesized through several methods. One common approach involves the reaction of palladium(II) chloride with triphenylphosphine in the presence of methanidylbenzene. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
化学反応の分析
Types of Reactions
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound participates in substitution reactions, where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium oxides, while reduction reactions can produce palladium metal or other reduced forms .
科学的研究の応用
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride has numerous applications in scientific research:
Chemistry: It serves as a catalyst in various organic synthesis reactions, including carbon-carbon cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.
Biology: The compound is used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.
Medicine: It plays a crucial role in the production of antiviral drugs through catalytic coupling reactions.
Industry: The compound is employed in the synthesis of fine chemicals and materials, contributing to advancements in industrial processes.
作用機序
The mechanism by which Methanidylbenzene;palladium(2+);triphenylphosphane;chloride exerts its effects involves several steps:
Oxidative Addition: The palladium center undergoes oxidative addition with an organic halide or pseudohalide, forming a palladium complex.
Transmetallation: The complex then undergoes transmetallation with an organometallic reagent, transferring the organic group to the palladium center.
Reductive Elimination: Finally, reductive elimination occurs, releasing the desired product and regenerating the palladium catalyst.
類似化合物との比較
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride can be compared with other similar compounds, such as:
Bis(triphenylphosphine)palladium(II) chloride: This compound also serves as a catalyst in organic synthesis but has different reactivity and stability profiles.
Tetrakis(triphenylphosphine)palladium(0): Another palladium-based catalyst with distinct applications and properties.
The uniqueness of this compound lies in its specific combination of ligands and its ability to facilitate a wide range of chemical reactions, making it a versatile and valuable compound in scientific research.
生物活性
The compound Methanidylbenzene; Palladium(II); Triphenylphosphane; Chloride, often represented as a palladium complex, is of significant interest in the field of organometallic chemistry due to its catalytic properties and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.
Chemical Composition and Properties
The compound is a coordination complex consisting of:
- Palladium(II) : A transition metal known for its catalytic properties.
- Triphenylphosphine (PPh₃) : A phosphine ligand that stabilizes the palladium center.
- Chloride ions : Serving as ligands in the coordination sphere.
The general formula can be expressed as PdCl2(PPh3)2. This complex is characterized by its square planar geometry and solubility in various organic solvents, making it suitable for catalytic reactions.
Synthesis
The synthesis of this palladium complex typically involves the reaction of palladium(II) chloride with triphenylphosphine. The reaction can be summarized as follows:
This process can be performed in aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled heating conditions .
Anticancer Properties
Research indicates that palladium complexes exhibit potential anticancer activity. For instance, studies have shown that certain palladium-phosphine complexes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways .
A specific study highlighted the efficacy of palladium complexes in inhibiting tumor growth in vivo, demonstrating their potential as therapeutic agents against various cancer types.
Enzymatic Activity
Palladium complexes have also been investigated for their ability to mimic enzymatic activity. For example, they can catalyze reactions similar to those facilitated by metalloenzymes, which are crucial for various biochemical processes. This catalytic mimicry opens avenues for developing new biochemical assays and therapeutic strategies .
Case Studies
- Cancer Cell Studies :
- Antimicrobial Activity :
- Catalytic Applications :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁Cl₂P₂Pd |
| Molecular Weight | 1155.56 g/mol |
| Melting Point | 103-107 °C |
| Solubility | Soluble in organic solvents |
| Biological Activity | Anticancer, Antimicrobial |
| Study Focus | Findings |
|---|---|
| Cancer Cell Line Study | Induced apoptosis |
| Antimicrobial Activity | Effective against bacteria |
| Catalytic Efficiency | High yield in coupling reactions |
特性
CAS番号 |
22784-59-4 |
|---|---|
分子式 |
C43H37ClP2Pd |
分子量 |
757.6 g/mol |
IUPAC名 |
methanidylbenzene;palladium(2+);triphenylphosphane;chloride |
InChI |
InChI=1S/2C18H15P.C7H7.ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1-15H;2-6H,1H2;1H;/q;;-1;;+2/p-1 |
InChIキー |
AVPBPSOSZLWRDN-UHFFFAOYSA-M |
SMILES |
[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |
正規SMILES |
[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















